1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 923239-47-8
VCID: VC7777347
InChI: InChI=1S/C14H19ClN2O3S/c1-11-3-4-13(9-12(11)2)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)C
Molecular Formula: C14H19ClN2O3S
Molecular Weight: 330.83

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

CAS No.: 923239-47-8

Cat. No.: VC7777347

Molecular Formula: C14H19ClN2O3S

Molecular Weight: 330.83

* For research use only. Not for human or veterinary use.

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine - 923239-47-8

Specification

CAS No. 923239-47-8
Molecular Formula C14H19ClN2O3S
Molecular Weight 330.83
IUPAC Name 2-chloro-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Standard InChI InChI=1S/C14H19ClN2O3S/c1-11-3-4-13(9-12(11)2)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
Standard InChI Key AFANJHNEBFVQDC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine consists of a six-membered piperazine ring substituted at two nitrogen atoms. The 4-position nitrogen is bonded to a 3,4-dimethylphenylsulfonyl group (SO2C6H3(CH3)2-SO_2-C_6H_3(CH_3)_2), while the 1-position nitrogen is functionalized with a chloroacetyl moiety (COCH2Cl-COCH_2Cl). The sulfonyl group introduces electron-withdrawing characteristics, enhancing the compound’s stability and reactivity in nucleophilic environments . The chloroacetyl group, a reactive alkylating agent, contributes to the compound’s potential as an intermediate in drug synthesis .

Physicochemical Characteristics

Key physicochemical properties inferred from structural analogs include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) due to the sulfonyl group’s polarity, but limited solubility in water .

  • Stability: Susceptibility to hydrolysis under alkaline conditions, particularly at the chloroacetyl group, necessitating storage in anhydrous environments .

  • Melting Point: Estimated range of 120–140°C based on comparisons with sulfonylated piperazine derivatives .

A comparative analysis of structurally related compounds is presented in Table 1.

Table 1: Comparative Analysis of Piperazine Derivatives

Compound NameMolecular FormulaSubstituentsKey Properties
1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazineC14H19ClN2O3SC_{14}H_{19}ClN_2O_3S3,4-dimethylphenylsulfonyl, chloroacetylHigh reactivity, moderate solubility
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine C19H23ClN2O3SC_{19}H_{23}ClN_2O_3S4-chloro-3-methoxyphenylsulfonyl, 2,4-dimethylphenylEnhanced lipophilicity, enzyme inhibition potential
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride C13H18Cl2N2C_{13}H_{18}Cl_2N_23-chlorophenyl, 3-chloropropylAlkylating agent, intermediate in antipsychotic synthesis

Synthesis and Manufacturing

Synthetic Route Design

The synthesis of 1-(chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine follows a two-step protocol derived from established piperazine functionalization strategies :

  • Sulfonylation of Piperazine:
    Piperazine reacts with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 4-[(3,4-dimethylphenyl)sulfonyl]piperazine. This step typically employs dichloromethane as the solvent at 0–5°C to minimize side reactions .

  • Chloroacetylation:
    The secondary amine of 4-[(3,4-dimethylphenyl)sulfonyl]piperazine undergoes acylation with chloroacetyl chloride. The reaction is conducted in acetone or tetrahydrofuran (THF) under alkaline conditions (e.g., aqueous NaOH) to facilitate deprotonation and nucleophilic attack .

Optimization Challenges

Critical parameters influencing yield and purity include:

  • Temperature Control: Excessive heat during sulfonylation promotes sulfonate ester formation, reducing product purity .

  • Stoichiometry: A 1:1 molar ratio of piperazine to sulfonyl chloride ensures mono-substitution, avoiding disulfonylated byproducts .

  • Workup Procedures: Precipitation in cold hydrochloric acid (HCl) effectively isolates the hydrochloride salt, enhancing crystallinity .

Comparative Analysis with Related Compounds

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